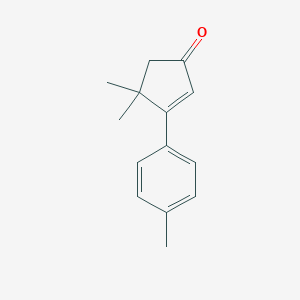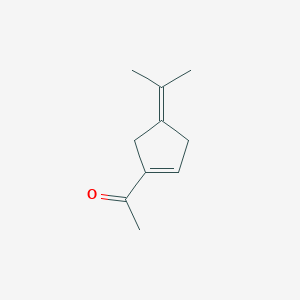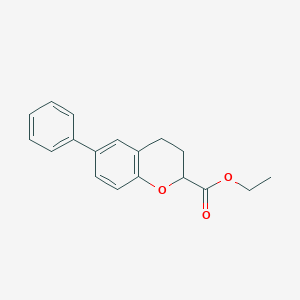
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran core with a phenyl group and an ethyl ester functional group.
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of diethyl ester to form ethyl coumarin-3-carboxylate, followed by further functionalization to introduce the phenyl group and the ethyl ester . The reaction conditions typically involve the use of catalysts such as palladium and solvents like ethanol.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant, scavenging free radicals and reducing oxidative stress . This activity is primarily due to its ability to donate hydrogen atoms and stabilize reactive oxygen species. The molecular targets include enzymes involved in oxidative stress pathways, such as NADPH oxidase .
Comparison with Similar Compounds
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester can be compared with other similar compounds, such as:
Trolox: A water-soluble analog of vitamin E with potent antioxidant properties.
Coumarin: Another benzopyran derivative known for its anticoagulant and fragrance properties.
Flavanones: A class of compounds with similar structural features and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56926-28-4 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 6-phenyl-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)17-11-9-15-12-14(8-10-16(15)21-17)13-6-4-3-5-7-13/h3-8,10,12,17H,2,9,11H2,1H3 |
InChI Key |
QLDHPUGESVIZHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


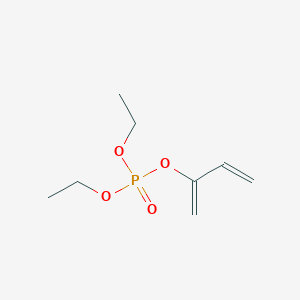
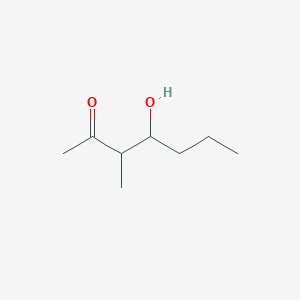

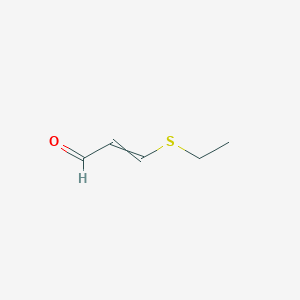
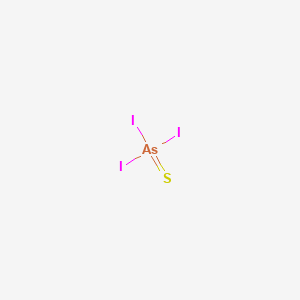
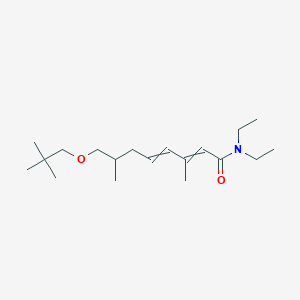


![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
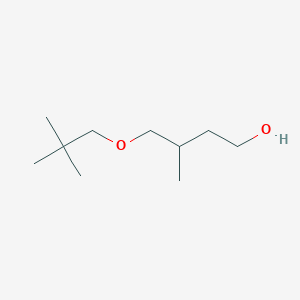
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

